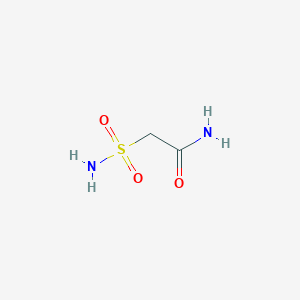

2-氨磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Sulfamoylacetamide is a chemical compound with the molecular formula C2H6N2O3S . It has an average mass of 138.146 Da and a Monoisotopic mass of 138.009918 Da .

Synthesis Analysis

The synthesis of 2-Sulfamoylacetamide involves a series of reactions. 2-Diazo-2-sulfamoylacetamides are first prepared from chloroacetyl chloride and secondary amines through acylation. This is followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide .Molecular Structure Analysis

The molecular structure of 2-Sulfamoylacetamide consists of 2 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It has a density of 1.6±0.1 g/cm3 .Chemical Reactions Analysis

The intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied. The results indicate that 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide can take the formal aromatic 1,5-C-H insertion in its N-phenylsulfonamide moiety to afford the corresponding 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative .Physical And Chemical Properties Analysis

2-Sulfamoylacetamide has a boiling point of 459.3±47.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 231.5±29.3 °C . The index of refraction is 1.544 .科学研究应用

Intramolecular Carbene C-H Insertion Reactions

One of the significant applications of 2-Sulfamoylacetamide is in the field of intramolecular carbene C-H insertion reactions . The intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied . The results indicate that 2-diazo- N,N -dimethyl-2- ( N,N -diphenylsulfamoyl)acetamide can take the formal aromatic 1,5-C-H insertion in its N -phenylsulfonamide moiety to afford the corresponding 1,3-dihydrobenzo [ c ]isothiazole-3-carboxamide 2,2-dioxide derivative .

Chemoselectivity Control

2-Sulfamoylacetamide plays a crucial role in controlling chemoselectivity. The intramolecular competitive aromatic 1,5-C-H insertion reactions of 2-diazo-2-sulfamoylacetamides with aryl groups on both amide and sulfonamide groups reveal that the N -aryl substituents on acetamide are more active than those on sulfonamide . The chemoselectivity is controlled by the electronic effect of the aryl group .

Life Science Research

2-Sulfamoylacetamide is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is used in various life science research applications .

Chemical Synthesis

2-Sulfamoylacetamide is used in chemical synthesis . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for chemical synthesis .

Material Science

2-Sulfamoylacetamide is also used in material science . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for material science .

Chromatography

2-Sulfamoylacetamide is used in chromatography . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for chromatography .

作用机制

属性

IUPAC Name |

2-sulfamoylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c3-2(5)1-8(4,6)7/h1H2,(H2,3,5)(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJKUTTXOKTGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901022 |

Source

|

| Record name | NoName_71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfamoylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)